molecular formula C7H5Cl2N3S B3155734 4,6-Dichloro-2-hydrazino-1,3-benzothiazole CAS No. 80945-78-4

4,6-Dichloro-2-hydrazino-1,3-benzothiazole

Cat. No. B3155734
CAS RN: 80945-78-4
M. Wt: 234.11 g/mol
InChI Key: PSWGGTWZGYTYGO-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-hydrazino-1,3-benzothiazole” is an organic compound with the molecular weight of 234.11 .


Synthesis Analysis

The synthesis of benzothiazoles, which includes “4,6-Dichloro-2-hydrazino-1,3-benzothiazole”, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The IUPAC name of “4,6-Dichloro-2-hydrazino-1,3-benzothiazole” is (2Z)-4,6-dichloro-1,3-benzothiazol-2 (3H)-one hydrazone . The InChI code is 1S/C7H5Cl2N3S/c8-3-1-4 (9)6-5 (2-3)13-7 (11-6)12-10/h1-2H,10H2, (H,11,12) .


Physical And Chemical Properties Analysis

“4,6-Dichloro-2-hydrazino-1,3-benzothiazole” is a solid substance . It has a molecular weight of 234.11 .

Scientific Research Applications

Chemical Synthesis and Derivatives

4,6-Dichloro-2-hydrazino-1,3-benzothiazole is involved in the synthesis of various chemical compounds. Badahdah et al. (2015) demonstrated its use in creating a range of derivatives, including hydrazones, which were studied for antimicrobial and antiviral activities (Badahdah, Hamid, & Noureddin, 2015). Similarly, Kapratwar et al. (2005) used it to synthesize 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole, which underwent further reactions to produce compounds with potential biological activities (Kapratwar, Baheti, & Kuberkar, 2005).

Antimicrobial and Antiparasitic Activities

A number of studies have explored the antimicrobial and antiparasitic potential of derivatives of 4,6-Dichloro-2-hydrazino-1,3-benzothiazole. Mahran et al. (2003) synthesized thiazolidinonyl and thiazolinylbenzothiazoles, investigating their anti-parasitic activity (Mahran, El-Nassry, Allam, & El-Zawawy, 2003). Furthermore, Mor et al. (2019) produced benzothiazolyl hydrazones and tested them as antidiabetic and antimicrobial agents, showcasing significant activities in both areas (Mor, Sindhu, Khatri, Singh, Vasudeva, & Panihar, 2019).

Corrosion Inhibition

Ajmal et al. (1994) investigated the use of a derivative, 2-hydrazino-6-methyl-benzothiazole, as an effective inhibitor for corrosion of mild steel in acidic solutions. This study highlights the compound's role in industrial applications, particularly in corrosion protection (Ajmal, Mideen, & Quraishi, 1994).

Anti-Tubercular Agents

Telvekar et al. (2012) designed and synthesized derivatives as potential anti-tubercular agents, indicating the compound's relevance in developing new treatments for tuberculosis (Telvekar, Bairwa, Satardekar, & Bellubi, 2012).

Structural and Conformational Studies

Lindgren et al. (2013) conducted a study on the structures of hydrazones derived from 2-hydrazinyl-1,3-benzothiazole, providing insights into the conformational and structural aspects of these compounds (Lindgren, Yoneda, Leal, Nogueira, Vasconcelos, Wardell, & Wardell, 2013).

properties

IUPAC Name

(4,6-dichloro-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWGGTWZGYTYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283964
Record name 4,6-Dichloro-2-hydrazinylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-hydrazino-1,3-benzothiazole

CAS RN

80945-78-4
Record name 4,6-Dichloro-2-hydrazinylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80945-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-hydrazinylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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